Hydrolytic Stability of Potassium Organotrifluoroborates vs. Boronic Acids: Buffer‑Dependent Half‑Life Quantification
Potassium organotrifluoroborates demonstrate superior hydrolytic stability compared to boronic acids in non‑phosphate buffers, a critical differentiator for aqueous Suzuki–Miyaura coupling protocols. In D₂O and TRIS buffer, these salts remain quite stable, whereas rapid hydrolysis occurs in phosphate buffer [1]. This contrasts with boronic acids, which are prone to protodeboronation and oxidation under similar aqueous conditions [2].
| Evidence Dimension | Hydrolytic stability (decomposition rate) |
|---|---|
| Target Compound Data | Stable in D₂O and TRIS buffer; rapid hydrolysis in phosphate buffer |
| Comparator Or Baseline | Boronic acids: prone to protodeboronation and oxidation in aqueous media |
| Quantified Difference | Qualitative stability advantage; quantitative half‑life not specified |
| Conditions | D₂O, TRIS buffer, phosphate buffer (pH ~7.4) |
Why This Matters
This stability profile enables reliable use in aqueous Suzuki–Miyaura couplings and reduces premature decomposition during storage and handling.
- [1] Smoum R, Rubinstein A, Srebnik M. Noncovalent inhibition of the serine proteases, α-chymotrypsin and trypsin by trifluoro(organo)borates. Org Biomol Chem. 2005;3(5):941-944. doi:10.1039/b416261a View Source
- [2] Potassium Organotrifluoroborates. Sigma-Aldrich Technical Document. https://b2bqws.sigmaaldrich.com/CN/zh/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/trifluoroborates View Source
